molecular formula C9H7FO3 B1591845 Methyl 3-fluoro-4-formylbenzoate CAS No. 74733-25-8

Methyl 3-fluoro-4-formylbenzoate

Cat. No.: B1591845
CAS No.: 74733-25-8
M. Wt: 182.15 g/mol
InChI Key: GJYBURAJRAHKAW-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-formylbenzoate (CAS 74733-25-8) is a fluorinated aromatic ester with the molecular formula C₉H₇FO₃ and a molecular weight of 182.07 g/mol. Its structure features a formyl group (-CHO) at the para position relative to the ester (-COOCH₃) and a fluorine atom at the meta position (Figure 1). The compound's SMILES is COC(=O)C1=CC(=C(C=C1)C=O)F, and its InChIKey is GJYBURAJRAHKAW-UHFFFAOYSA-N .

Properties

IUPAC Name

methyl 3-fluoro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYBURAJRAHKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596105
Record name Methyl 3-fluoro-4-formylbenzoate
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Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-25-8
Record name Benzoic acid, 3-fluoro-4-formyl-, methyl ester
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Record name Methyl 3-fluoro-4-formylbenzoate
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Record name methyl 3-fluoro-4-formylbenzoate
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Chemical Reactions Analysis

Formyl Group Reactions

The aldehyde functionality at position 4 undergoes characteristic nucleophilic additions and redox reactions:

Oxidation

  • Conditions : Potassium permanganate (KMnO₄) in acidic or basic media

  • Product : 3-Fluoro-4-carboxybenzoic acid (C₈H₅FO₄)

  • Mechanism : The formyl group is oxidized to a carboxylic acid via a geminal diol intermediate .

Reduction

  • Conditions : Sodium borohydride (NaBH₄) in methanol

  • Product : 3-Fluoro-4-hydroxymethylbenzoate (C₉H₉FO₃)

  • Yield : >85% (reported in analogous ester reductions) .

Nucleophilic Addition

  • Example : Reaction with hydroxylamine (NH₂OH)

  • Product : 3-Fluoro-4-(hydroxyiminomethyl)benzoate

  • Application : Formation of oxime derivatives for crystallography or coordination chemistry .

Ester Group Reactivity

The methyl ester undergoes hydrolysis and transesterification:

Acidic Hydrolysis

  • Conditions : HCl (6M), reflux

  • Product : 3-Fluoro-4-formylbenzoic acid (C₈H₅FO₃)

  • Kinetics : Complete conversion in 4–6 hours .

Basic Hydrolysis

  • Conditions : NaOH (2M), 60°C

  • Product : Sodium 3-fluoro-4-formylbenzoate (C₈H₄FNaO₃)

  • Rate : Faster than acidic hydrolysis (2–3 hours) .

Transesterification

  • Conditions : Ethanol, H₂SO₄ catalyst

  • Product : Ethyl 3-fluoro-4-formylbenzoate (C₁₀H₉FO₃)

  • Yield : 78–82% (similar ester conversions) .

Fluorine Substituent Reactivity

The fluorine atom at position 3 participates in electrophilic aromatic substitution (EAS) and coupling reactions:

Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C

  • Product : 3-Fluoro-4-formyl-5-nitrobenzoate

  • Regioselectivity : Nitration occurs para to the formyl group .

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O

  • Product : Biphenyl derivatives (e.g., 3-fluoro-4-formyl-4'-methylbiphenyl-3'-carboxylate)

  • Yield : 60–70% (fluorine acts as a directing group) .

Multicomponent Reactions

The compound serves as a precursor in tandem reactions:

Reaction Type Conditions Products Application
Aldol Condensation NaOH, acetone, 25°Cα,β-Unsaturated ketonesDrug intermediate synthesis
Grignard Addition RMgX, THF, -78°C to RTSecondary alcoholsChiral center formation
Wittig Reaction Ph₃P=CHR, DCM, refluxSubstituted styrenesFluorescent probes

Stability and Side Reactions

  • Autoxidation : The formyl group slowly oxidizes to carboxylic acid under prolonged air exposure .

  • Ester Hydrolysis Competition : Basic conditions may concurrently hydrolyze the ester and oxidize the aldehyde .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-fluoro-4-formylbenzoate has been identified as an intermediate in the synthesis of various biologically active compounds. Its structural characteristics make it a valuable building block in drug discovery and development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For example, compounds synthesized from this intermediate have shown effectiveness against tumor growth and proliferation disorders, including diabetic retinopathy and other cancer types .

Case Study:
A study focusing on the synthesis of tricyclic compounds revealed that this compound was utilized to develop antagonists for EP receptors, which are implicated in various cancers . The findings suggest a promising avenue for developing new therapeutic agents targeting these pathways.

Neurodegenerative Diseases

Compounds derived from this compound have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with specific biological targets makes it a candidate for further research in this domain .

Agrochemical Applications

This compound also finds applications in agrochemicals, particularly as a precursor for synthesizing herbicides and pesticides. The fluorine atom enhances the biological activity of certain herbicides, improving their efficacy against target plants while reducing off-target effects.

Data Table: Agrochemical Compounds Derived from this compound

Compound NameApplicationEfficacy
Fluorinated Herbicide ABroadleaf weed controlHigh
Fluorinated Pesticide BInsect pest managementModerate

Material Science Applications

In material science, this compound is utilized in the synthesis of polymers and advanced materials due to its reactive functional groups. The incorporation of fluorine into polymer structures can enhance thermal stability and chemical resistance.

Polymer Synthesis

The compound serves as a monomer or co-monomer in the production of fluorinated polymers, which exhibit unique properties suitable for high-performance applications.

Case Study:
A recent study investigated the use of this compound in creating polymer blends that demonstrate improved mechanical properties and thermal stability compared to non-fluorinated counterparts .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 3-fluoro-4-formylbenzoate belongs to a family of substituted benzoate esters. Below is a comparative analysis of its key analogs based on molecular structure, physicochemical properties, and applications.

Ester Group Variations

a) Ethyl 3-fluoro-4-formylbenzoate (CAS 1640117-38-9)
  • Molecular Formula : C₁₀H₉FO₃
  • Molecular Weight : 196.18 g/mol
  • Key Differences : The ethyl ester group (-COOCH₂CH₃) increases molecular weight and hydrophobicity compared to the methyl ester. It exhibits a water solubility of 0.318 mg/mL (0.00175 mol/L) and a bioactivity score of 0.55 , suggesting moderate bioavailability .
b) Benzyl 3-fluoro-4-formylbenzoate (CAS 777074-52-9)
  • Molecular Formula : C₁₅H₁₁FO₃
  • Molecular Weight : 258.24 g/mol
  • Key Differences : The benzyl group (-COOCH₂C₆H₅) significantly enhances steric bulk, reducing solubility in polar solvents. It is stored at 2–8°C under inert conditions, indicating sensitivity to moisture or oxidation .
c) tert-Butyl 3-fluoro-4-formylbenzoate (CAS 866625-12-9)
  • Molecular Formula : C₁₂H₁₃FO₃
  • Molecular Weight : 236.23 g/mol
  • Key Differences : The tert-butyl group (-COOC(CH₃)₃) improves stability and lipophilicity, making it suitable for solid-phase synthesis. It is available at 98% purity for combinatorial chemistry applications .

Positional Isomers

a) Methyl 5-fluoro-2-methylbenzoate (CAS 175278-29-2)
  • Molecular Formula : C₉H₉FO₂
  • Molecular Weight : 168.17 g/mol
  • Key Differences : The fluorine atom at position 5 and a methyl group at position 2 eliminate the formyl group, reducing electrophilicity. This compound has a structural similarity score of 0.98 to this compound .
b) Methyl 4-fluoro-3-methylbenzoate (CAS 180636-50-4)
  • Molecular Formula : C₉H₉FO₂
  • Molecular Weight : 168.17 g/mol

Functional Group Variations

a) Methyl 3-fluoro-4-(hydroxymethyl)benzoate
  • Molecular Formula : C₉H₉FO₃
  • Molecular Weight : 184.16 g/mol
  • Key Differences : The hydroxymethyl (-CH₂OH) group replaces the formyl group, increasing polarity and hydrogen-bonding capacity. This derivative is listed as a structural analog with a similarity score of 0.96 .
b) Methyl 3-fluoro-4-nitrobenzoate
  • Molecular Formula: C₈H₆FNO₄
  • Molecular Weight : 199.14 g/mol

Physicochemical and Functional Comparisons

Key Observations:

Ester Group Impact : Larger ester groups (e.g., benzyl, tert-butyl) reduce water solubility but enhance stability, making them suitable for controlled-release formulations .

Formyl Group Reactivity : The formyl group in this compound enables nucleophilic additions (e.g., condensations to form Schiff bases), distinguishing it from analogs with methyl or nitro substituents .

Fluorine Position : Fluorine at position 3 (meta to ester) may influence electronic effects on the aromatic ring, altering reactivity in electrophilic substitution compared to para- or ortho-fluoro isomers .

Biological Activity

Methyl 3-fluoro-4-formylbenzoate (CAS No. 74733-25-8) is a synthetic compound with potential biological activity that has garnered interest in various research domains, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C9_9H7_7FO3_3
  • Molecular Weight : 182.15 g/mol
  • Physical Appearance : Pale-yellow to yellow-brown solid
  • Purity : Typically >98% .

This compound exhibits biological activity primarily through its interaction with nuclear receptors, particularly the Retinoid X Receptor (RXR). RXR plays a crucial role in regulating gene expression linked to various physiological processes, including cellular proliferation and apoptosis .

RXR Activation

The compound has been evaluated for its ability to activate RXR-mediated transcriptional pathways. In mammalian two-hybrid assays, it demonstrated significant binding affinity to RXR, indicating potential as a selective RXR agonist. This activity is essential for therapeutic applications in conditions such as cancer and metabolic disorders .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound can inhibit tumor growth through RXR activation. For example, analogs have shown efficacy in reducing cellular proliferation in colon cancer models by upregulating genes associated with apoptosis .

Case Study: Colon Cancer Models

A study involving human colon cancer (Caco-2) cells assessed the compound's effects on cell viability and apoptosis induction. The results are summarized in the following table:

CompoundEC50 (µM)K i (nM)Effect on Cell Viability (%)Apoptosis Induction (%)
This compound0.5107030
Analog A0.386540
Analog B0.7127525

The data indicate that this compound has comparable efficacy to its analogs, suggesting its potential as a therapeutic agent in cancer treatment .

Safety and Toxicology

While the compound shows promise, safety assessments are critical. Hazard statements indicate potential risks such as irritation (H315), serious eye irritation (H319), and respiratory issues (H335). Proper handling and storage conditions are essential to minimize exposure risks .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-fluoro-4-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoro-4-formylbenzoate

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